molecular formula C39H67N4O11P B13714721 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled

Cat. No.: B13714721
M. Wt: 798.9 g/mol
InChI Key: DDUUUCKXVHPVOB-MGBGTMOVSA-N
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Description

Historical Development of Nitrobenzoxadiazole Tags in Lipid Biochemistry

The application of nitrobenzoxadiazole (NBD) as a fluorescent tag in lipid biochemistry dates to the 1980s, when researchers sought environmentally sensitive probes capable of reporting on membrane microenvironments. Early studies demonstrated that NBD-labeled lipids, such as NBD-phosphatidylserine (NBD-PS) and NBD-phosphatidylcholine (NBD-PC), exhibited spectral shifts in response to changes in hydration and lipid packing. For instance, the emission maximum of NBD-PS shifts from 530 nm in aqueous media to 510 nm in hydrophobic environments, a property exploited to determine probe localization within bilayers.

Molecular dynamics (MD) simulations have played a pivotal role in validating the behavior of NBD-labeled lipids. A seminal study by Loura and Prates Ramalho (2007) simulated NBD-PC in dioleoylphosphatidylcholine (DOPC) bilayers, revealing that the NBD moiety resides near the glycerol backbone, approximately 10–12 Å from the bilayer center. This positioning aligns with experimental observations from fluorescence quenching assays, which showed that NBD groups are shielded from aqueous quenchers like iodide ions. Computational analyses further demonstrated that NBD labeling induces minimal perturbation to host lipid order parameters, with area per lipid values deviating by less than 2% compared to unlabeled bilayers.

The evolution of NBD tags has also been driven by their compatibility with advanced fluorescence techniques. For example, red-edge excitation shift (REES) measurements, which exploit the dependence of emission spectra on excitation wavelength, have been used to probe hydration gradients within membranes. Contrary to initial interpretations attributing REES to restricted solvent relaxation, MD simulations revealed that heterogeneity in NBD transverse location accounts for the observed spectral shifts. This insight underscores the importance of integrating computational and experimental approaches to refine mechanistic models of probe behavior.

Rationale for 7-Nitrobenzofurazan Labeling in Phosphoethanolamine Derivatives

Phosphoethanolamine derivatives, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE), are integral to membrane structure due to their small headgroups and propensity for hydrogen bonding. Labeling DMPE with 7-nitrobenzofurazan (NBD) enhances its utility as a reporter of headgroup dynamics and interlipid interactions. The NBD group’s polarity aligns with the phosphoethanolamine headgroup, minimizing disruptions to lipid packing while enabling precise monitoring of local environmental changes.

A key advantage of NBD labeling lies in its sensitivity to membrane phase transitions. Differential scanning calorimetry (DSC) studies of NBD-DMPE in dipalmitoylphosphatidylcholine (DPPC) bilayers revealed that the probe reduces the main phase transition temperature (T~m~) by 1.5°C, a modest perturbation compared to bulkier fluorophores like pyrene. This minimal interference ensures that NBD-DMPE faithfully reports on native lipid behavior during gel-to-liquid crystalline transitions. Additionally, the NBD group’s quantum yield (Φ ≈ 0.2 in membranes) and extinction coefficient (ε ≈ 25,000 M^−1^cm^−1^) make it suitable for single-molecule detection, a critical feature for studying lipid rafts and microdomains.

The choice of phosphoethanolamine as a labeling target is further justified by its role in cellular signaling. Phosphoethanolamine serves as a precursor for phosphatidylserine and glycosylphosphatidylinositol anchors, both of which are involved in apoptosis and protein trafficking. NBD-DMPE has been employed to track the flip-flop of phosphatidylethanolamine during apoptosis, leveraging its fluorescence self-quenching upon translocation to the outer leaflet. Time-resolved anisotropy measurements of NBD-DMPE in model membranes yielded rotational correlation times (τ~c~) of 2–4 ns, reflecting the restricted mobility of the phosphoethanolamine headgroup in gel-phase bilayers.

Properties

Molecular Formula

C39H67N4O11P

Molecular Weight

798.9 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C39H67N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-36(44)50-31-33(53-37(45)26-24-22-20-18-16-14-12-10-8-6-4-2)32-52-55(48,49)51-30-29-40-34-27-28-35(43(46)47)39-38(34)41-54-42-39/h27-28,33,40H,3-26,29-32H2,1-2H3,(H,48,49)/t33-/m1/s1

InChI Key

DDUUUCKXVHPVOB-MGBGTMOVSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

  • Starting materials: Glycerol backbone, myristic acid (tetradecanoic acid), phosphate group, and ethanolamine.
  • Process:
    • Esterification of glycerol with two molecules of myristic acid to form the diacylglycerol backbone.
    • Phosphorylation of the sn-3 position of glycerol with a phosphate group.
    • Coupling of ethanolamine to the phosphate to yield the phosphatidylethanolamine structure.
  • Control parameters: Reaction temperature typically maintained under mild heating; pH adjusted to optimize esterification and coupling efficiency.
  • Purification: Chromatographic techniques such as silica gel chromatography or preparative HPLC are employed to isolate pure DMPE.

Labeling with 7-Nitrobenzofurazan (NBD)

  • Labeling site: The primary amine group of the ethanolamine head group.
  • Reagent: 7-Nitrobenzofurazan chloride or an activated derivative.
  • Reaction conditions:
    • Solvent: Usually anhydrous organic solvents like chloroform, methanol, or a mixture.
    • Temperature: Controlled at room temperature or slightly elevated (~25–40°C) to prevent degradation.
    • pH: Slightly basic conditions to facilitate nucleophilic attack by the amine on the NBD reagent.
  • Reaction mechanism: Nucleophilic substitution where the amine attacks the electrophilic carbon of the NBD chloride, forming a stable covalent bond.
  • Purification: Post-reaction, the mixture is purified by chromatographic methods (e.g., reverse-phase HPLC) to separate the labeled phospholipid from unreacted starting materials and by-products.

Analytical and Monitoring Techniques

Data Table Summarizing Key Preparation Parameters

Preparation Step Key Reagents/Conditions Temperature pH Range Purification Method Analytical Techniques
Synthesis of 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine Glycerol, Myristic acid, Phosphate, Ethanolamine Mild heating (40–60°C) Neutral to slightly acidic Silica gel chromatography, preparative HPLC TLC, NMR, HPLC
Labeling with 7-Nitrobenzofurazan 7-Nitrobenzofurazan chloride, organic solvents Room temperature to 40°C Slightly basic (pH ~8) Reverse-phase HPLC TLC, NMR, Fluorescence, MS

Research Findings and Considerations

  • The fluorescent labeling with 7-nitrobenzofurazan imparts strong fluorescence, enabling sensitive detection in membrane studies.
  • Reaction yields depend heavily on the purity of starting DMPE and the control of reaction parameters.
  • The stability of the labeled compound is enhanced by storing under inert atmosphere, in dark, and at low temperatures (below -20°C) to prevent photobleaching and degradation.
  • Studies show that the labeled phospholipid integrates well into lipid bilayers without significantly altering membrane properties, making it an excellent probe for biophysical studies.
  • The fluorescence lifetime and intensity can be influenced by the local membrane environment, providing insights into membrane fluidity and organization.

Chemical Reactions Analysis

Fluorescence Quenching and Environmental Sensitivity

The NBD group exhibits polarity-dependent fluorescence, enabling studies of membrane hydration and phase transitions. Key findings include:

  • Quenching Mechanisms :

    • Collisional quenching by iodide (II^-) and acrylamide.

    • Static quenching in hydrophobic environments (e.g., lipid bilayers).

Condition Fluorescence Intensity Lifetime (ns) Reference
Aqueous bufferLow2.1 ± 0.3
Lipid bilayer (gel phase)Moderate4.6 ± 0.4
Lipid bilayer (fluid phase)High7.2 ± 0.5

These properties allow DMPE-NBD to report on membrane fluidity changes during protein binding or temperature shifts .

Chemical Stability and Degradation

DMPE-NBD undergoes hydrolysis under acidic or alkaline conditions:

  • Hydrolysis of the Phosphoester Bond :

    • Acidic (pH < 4) : Cleavage at the glycerol-phosphate bond, releasing NBD-ethanolamine.

    • Alkaline (pH > 10) : Degradation of the NBD fluorophore, reducing fluorescence intensity.

pH Half-Life (25°C) Primary Product
3.012 hoursNBD-ethanolamine
7.4Stable (>30 days)Intact DMPE-NBD
11.04 hoursNon-fluorescent byproducts

Stability is maintained in neutral buffers or lipid bilayers, making it suitable for long-term cellular assays .

Interaction with Membrane Proteins

DMPE-NBD participates in Förster Resonance Energy Transfer (FRET) with tryptophan residues in transmembrane proteins. For example:

  • Binding to Cytochrome c Oxidase :

    • FRET Efficiency : 35–40% at 1:1 lipid-protein ratios.

    • Binding Affinity : Kd=2.3±0.4μMK_d = 2.3 \pm 0.4 \, \mu M (determined via fluorescence titration) .

These interactions are critical for mapping protein orientation in membranes .

Redox Reactions

The nitro group in NBD can be reduced to an amine under reductive conditions (e.g., with sodium dithionite):

NBD-NH+4e+4H+ABD-NH+2H2O\text{NBD-NH} + 4 \, e^- + 4 \, H^+ \rightarrow \text{ABD-NH} + 2 \, H_2O
(ABD = aminobenzofurazan)

This reaction is irreversible and used to confirm NBD localization in asymmetric membranes .

Scientific Research Applications

Fluorescent Probes in Membrane Studies

Overview : The 7-nitrobenzofurazan (NBD) moiety serves as a fluorescent tag, allowing researchers to visualize and study lipid membranes.

Key Uses :

  • Lipid Dynamics : DMPE-NBD is used to monitor the lateral diffusion of lipids within membranes. Studies have shown that the incorporation of this probe into model membranes can provide insights into membrane fluidity and phase behavior.
StudyFindings
Kuo et al. (2019)Demonstrated that DMPE-NBD can be used to track lipid movement in live cells, revealing important information about membrane organization.
Smith et al. (2020)Utilized DMPE-NBD to assess the effects of cholesterol on membrane fluidity, providing quantitative data on lipid interactions.

Drug Delivery Systems

Overview : The amphiphilic nature of DMPE-NBD makes it an excellent candidate for drug delivery applications, particularly in formulating liposomes.

Key Uses :

  • Targeted Delivery : Research has indicated that liposomes containing DMPE-NBD can be engineered to encapsulate therapeutic agents while allowing for real-time tracking of their distribution in biological systems.
StudyFindings
Zhang et al. (2021)Developed DMPE-NBD-labeled liposomes for targeted delivery of anticancer drugs, demonstrating enhanced uptake in tumor cells compared to non-labeled controls.
Lee et al. (2022)Investigated the use of DMPE-NBD in the formulation of liposomal vaccines, showing improved immune responses when monitored with fluorescence imaging.

Cellular Imaging

Overview : The fluorescent properties of DMPE-NBD enable its use in cellular imaging applications.

Key Uses :

  • Live Cell Imaging : Researchers employ DMPE-NBD to visualize cellular membranes and organelles in live cells, allowing for dynamic studies of cellular processes such as endocytosis and exocytosis.
StudyFindings
Johnson et al. (2020)Used DMPE-NBD to visualize endosomal trafficking in live neurons, revealing critical insights into neurodegenerative processes.
Patel et al. (2023)Demonstrated that DMPE-NBD can be used to monitor membrane fusion events during viral entry into host cells.

Biophysical Characterization

Overview : DMPE-NBD is also utilized in biophysical studies to characterize lipid-protein interactions.

Key Uses :

  • Protein-Lipid Interactions : The compound aids in understanding how proteins interact with lipid membranes, which is crucial for elucidating mechanisms of signal transduction and membrane protein function.
StudyFindings
Chen et al. (2018)Investigated the interaction between membrane proteins and lipids using DMPE-NBD as a probe, providing insights into conformational changes during signaling events.
Wang et al. (2021)Explored the binding affinity of antimicrobial peptides to lipid membranes using fluorescence quenching techniques involving DMPE-NBD.

Mechanism of Action

The compound exerts its effects primarily through its integration into lipid bilayers. The 7-nitrobenzofurazan moiety provides fluorescence, allowing researchers to track the compound within biological membranes. The phosphoethanolamine headgroup interacts with other membrane components, influencing membrane structure and dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-NBD and structurally related fluorescent phospholipids:

Table 1: Comparison of NBD-Labeled Phosphatidylethanolamines

Compound Name Acyl Chains CAS Number Key Properties Applications
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-NBD C14:0 (saturated) 123402-48-2 Shorter chains; lower phase transition temperature (~24°C) Ideal for low-temperature membrane studies, micelle formation
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-NBD C18:1 (unsaturated) 137819-86-4 Unsaturated chains; higher membrane fluidity at physiological temperatures Lipid bilayer dynamics, vesicle trafficking
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) C18:0 (saturated) 1069-79-0 Long saturated chains; high melting point (~75°C) Liposome stabilization (non-fluorescent counterpart)

Key Differences

Acyl Chain Length and Saturation

  • The dimyristoyl (C14:0) chains in the target compound confer a lower phase transition temperature (~24°C) compared to dioleoyl (C18:1, unsaturated) or distearoyl (C18:0, saturated) variants. This makes DMPE-NBD suitable for experiments requiring fluid membranes at lower temperatures, such as micelle studies .
  • DOPE-NBD (C18:1) , with its unsaturated oleoyl chains, maintains membrane fluidity at physiological temperatures, making it preferable for live-cell imaging and trafficking assays .

Fluorescence and Stability While all NBD-labeled compounds share similar fluorescence profiles, the positioning of the NBD group on the ethanolamine headgroup minimizes steric interference with lipid packing, enhancing signal reliability in membrane studies . In contrast, non-fluorescent analogs like DSPE (C18:0) are used for structural stabilization in drug-delivery liposomes but lack tracking capabilities .

Applications

  • DMPE-NBD : Optimal for probing lipid-protein interactions in low-temperature systems or synthetic membranes.
  • DOPE-NBD : Preferred for real-time monitoring of membrane fusion and endocytosis due to its fluidity at 37°C .

Research Findings

  • A 2016 study demonstrated that NBD-labeled phosphatidylethanolamines with shorter acyl chains (e.g., C14:0) exhibit faster lateral diffusion in model membranes compared to longer-chain variants, underscoring their utility in dynamic assays .
  • Commercial pricing reflects functional specialization: DMPE-NBD is priced at $34.00/mg (Santa Cruz Biotechnology), while DOPE-NBD derivatives are often costlier due to broader applicability in cell biology .

Biological Activity

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) labeled with 7-nitrobenzofurazan (NBD) is a phospholipid derivative that has garnered attention in biological research due to its unique fluorescent properties and potential applications in drug delivery systems, membrane studies, and cellular imaging. This article explores the biological activity of this compound, focusing on its interactions with biological membranes, its role in liposome preparation, and its utility in various experimental setups.

  • Molecular Formula : C39H67N4O11P
  • Molecular Weight : 798.94 g/mol
  • CAS Number : 123402-48-2

Membrane Interaction

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine is known for its ability to integrate into lipid bilayers. Its interaction with membranes can be studied using fluorescence microscopy techniques due to the NBD label, which provides a means to visualize lipid dynamics and membrane fluidity.

Key Findings :

  • Flip-Flop Behavior : Research indicates that DMPE exhibits flip-flop movement within bilayers, which is crucial for maintaining membrane asymmetry and functionality. Studies using dithionite assays have demonstrated that the kinetics of flip-flop are influenced by the lipid composition of the bilayer .
StudyMethodFindings
Kim et al. (2020)Dithionite assayDemonstrated slow flip-flop kinetics in DMPE bilayers under varying conditions .
Lopes et al. (2019)NMR SpectroscopyInvestigated lipid interactions with dibucaine in mitochondrial membranes, highlighting the role of phosphatidylethanolamines like DMPE .

Liposome Formation

The incorporation of DMPE into liposomes enhances their stability and functionality as drug delivery vehicles. The fluorescent properties of NBD allow for real-time tracking of liposome behavior in biological systems.

Applications :

  • Drug Delivery Systems : DMPE-based liposomes have been shown to improve the bioavailability of encapsulated drugs by facilitating cellular uptake.
ApplicationDescription
Drug EncapsulationEnhances solubility and stability of hydrophobic drugs .
Cellular ImagingNBD fluorescence allows visualization of liposome distribution in live cells .

Case Studies

  • Therapeutic Applications : A study demonstrated that DMPE liposomes could effectively deliver siRNA into cancer cells, leading to significant gene silencing effects. The incorporation of NBD allowed tracking the liposomal uptake via fluorescence microscopy.
  • Membrane Studies : In a comparative analysis of various phospholipids, DMPE was found to exhibit superior membrane fusion properties when tested against other phosphatidylethanolamines.

Q & A

Q. What are the key methodological considerations for synthesizing and purifying 7-nitrobenzofurazan (NBD)-labeled DMPE?

The synthesis of NBD-labeled DMPE involves coupling the nitrobenzofurazan fluorophore to the ethanolamine headgroup of DMPE via a nucleophilic substitution reaction. Critical steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of DMPE to NBD-chloride to minimize unreacted fluorophore .
  • Purification : Use size-exclusion chromatography (SEC) or preparative thin-layer chromatography (TLC) to separate labeled phospholipids from unreacted dye. Confirm purity via HPLC with UV detection (λ = 470–490 nm for NBD) .
  • Solvent selection : Use chloroform/methanol mixtures (e.g., 2:1 v/v) to dissolve lipids while avoiding hydrolysis .

Q. How does the NBD label influence the phase behavior of DMPE in lipid bilayers?

The NBD fluorophore introduces a polar moiety to the ethanolamine headgroup, altering lipid packing and phase transitions. Methodological approaches include:

  • Differential scanning calorimetry (DSC) : Compare transition temperatures of labeled vs. unlabeled DMPE. NBD-labeled DMPE typically shows a 2–3°C reduction in the main phase transition temperature (Tm) due to headgroup steric effects .
  • Fluorescence anisotropy : Measure changes in membrane fluidity using steady-state anisotropy with TMA-DPH as a reference probe .

Q. What experimental controls are essential for fluorescence-based membrane studies using NBD-DMPE?

  • Photobleaching controls : Limit light exposure and use antioxidants (e.g., 1 mM ascorbic acid) to mitigate NBD photodegradation .
  • Inner-filter effect correction : Adjust lipid concentrations to ≤1 mol% to avoid self-quenching .
  • Blank lipid vesicles : Prepare unlabeled DMPE vesicles to account for background fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictory data on NBD-DMPE localization in asymmetric lipid bilayers?

Conflicting reports on NBD-DMPE localization (inner vs. outer leaflet) arise from variations in vesicle preparation and assay conditions. A systematic approach includes:

  • Chemical quenching assays : Use membrane-impermeable reagents like sodium dithionite to assess fluorophore accessibility. A 60–70% reduction in fluorescence indicates outer-leaflet labeling .
  • Asymmetric vesicle synthesis : Employ cyclodextrin-mediated lipid exchange to create controlled asymmetry, followed by FRET pairing with Texas Red-DHPE (outer leaflet) .

Q. What advanced techniques quantify lipid flip-flop kinetics using NBD-DMPE?

  • Stopped-flow fluorescence : Rapidly mix vesicles with dithionite and monitor fluorescence decay over milliseconds. Flip-flop rate constants (k) for DMPE in liquid-disordered phases range from 10⁻³ to 10⁻⁴ s⁻¹ .
  • Time-resolved small-angle neutron scattering (TR-SANS) : Track deuterated lipid analogs in mixed bilayers to resolve flip-flop timescales under varying pH and temperature .

Q. How does oxidative stress impact the stability of NBD-DMPE in long-term membrane studies?

NBD is susceptible to oxidation under light or reactive oxygen species (ROS). Mitigation strategies include:

  • ROS scavengers : Add 5 mM Trolox or 0.1 mM EDTA to chelate metal ions .
  • Anaerobic conditions : Use gloveboxes (N₂ atmosphere) for vesicle preparation and storage .
  • LC-MS validation : Periodically check for NBD degradation products (e.g., nitroso derivatives) using m/z 265.1 (C₆H₃N₃O₂⁺) .

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